molecular formula C11H10O B14361646 4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal CAS No. 92208-37-2

4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal

Katalognummer: B14361646
CAS-Nummer: 92208-37-2
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: UEZHBYUOTODFPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bicyclo[320]hepta-3,6-dien-2-ylidene)but-2-enal is an organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal typically involves the reaction of bicyclo[3.2.0]hepta-2,6-diene with suitable aldehydes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal include:

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the but-2-enal moiety. This combination of structural features imparts unique chemical and biological properties to the compound, making it valuable for various applications in scientific research and industry .

Eigenschaften

92208-37-2

Molekularformel

C11H10O

Molekulargewicht

158.20 g/mol

IUPAC-Name

4-(2-bicyclo[3.2.0]hepta-3,6-dienylidene)but-2-enal

InChI

InChI=1S/C11H10O/c12-8-2-1-3-9-4-5-10-6-7-11(9)10/h1-8,10-11H

InChI-Schlüssel

UEZHBYUOTODFPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C1C=CC2=CC=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.